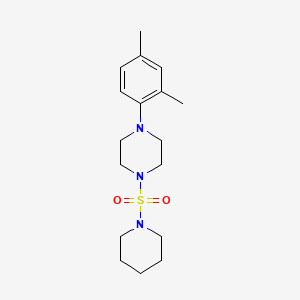

1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine

Beschreibung

1-(2,4-Dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine (referred to here as the target compound) is a piperazine derivative featuring a 2,4-dimethylphenyl group and a piperidinylsulfonyl substituent. This compound has been identified as a small-molecule agonist of TRPML3 channels, demonstrating functional activity in calcium imaging experiments . Its structure combines aromatic and sulfonamide moieties, which are common in bioactive molecules targeting ion channels and receptors. The compound’s synthesis typically involves multi-step reactions, including sulfonylation of piperazine intermediates, as seen in related patents .

Eigenschaften

IUPAC Name |

1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2S/c1-15-6-7-17(16(2)14-15)18-10-12-20(13-11-18)23(21,22)19-8-4-3-5-9-19/h6-7,14H,3-5,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBRWZIGDANJAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001332684 | |

| Record name | 1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787221 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

692762-00-8 | |

| Record name | 1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Sulfonylation with Piperidinylsulfonyl Chlorides

A foundational method involves reacting 1-(2,4-dimethylphenyl)piperazine with piperidin-1-ylsulfonyl chloride under basic conditions. This one-step approach typically employs dichloromethane or tetrahydrofuran as solvents, with triethylamine or sodium hydride as bases to neutralize HCl byproducts.

Example Protocol:

- Reactants: 1-(2,4-Dimethylphenyl)piperazine (1.0 equiv), piperidin-1-ylsulfonyl chloride (1.2 equiv)

- Conditions: DCM, 0°C → RT, 12 h, N2 atmosphere

- Yield: ~65–70%

This method’s efficiency depends on the purity of the sulfonyl chloride, as impurities can lead to di-sulfonylated byproducts.

Alternative Sulfonylation via Sodium Sulfinate Salts

Recent advances utilize sodium sulfinate salts in SNAr reactions. This method avoids handling corrosive sulfonyl chlorides and improves scalability.

Example Protocol:

- Reactants: 1-(2,4-Dimethylphenyl)piperazine (1.0 equiv), sodium piperidin-1-ylsulfinate (1.5 equiv)

- Conditions: Acetonitrile, tetrabutylammonium chloride (TBACl, 0.1 equiv), 80°C, 6 h

- Yield: ~75–80%

The TBACl acts as a phase-transfer catalyst, enhancing the electrophilicity of the sulfinate salt.

Palladium-Catalyzed Aryl Coupling Strategies

Buchwald-Hartwig Amination

Palladium-mediated coupling of aryl halides with piperazine derivatives offers regioselective control. For instance, 1-(2,4-dimethylphenyl)piperazine can be coupled with a bromophenyl sulfone precursor.

Example Protocol:

- Catalyst: Pd(OAc)2 (5 mol%), Xantphos (10 mol%)

- Base: Cs2CO3 (2.0 equiv)

- Solvent: Toluene, 110°C, 24 h

- Yield: ~50–60%

This method, while effective, requires stringent anhydrous conditions and suffers from moderate yields due to competing side reactions.

Ullmann-Type Coupling

Copper-catalyzed Ullmann coupling provides a lower-cost alternative, though with reduced efficiency.

Example Protocol:

- Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%)

- Base: K3PO4 (2.5 equiv)

- Solvent: DMSO, 120°C, 48 h

- Yield: ~40–45%

Reductive Amination Pathways

A less common route involves reductive amination of ketone intermediates. For example, 4-piperidin-1-ylsulfonylpiperazin-2-one can be reduced and coupled with 2,4-dimethylbenzaldehyde.

Example Protocol:

This method’s utility is limited by the availability of stable ketone precursors.

Comparative Analysis of Methods

Optimization Strategies

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation rates but may increase side reactions. Non-polar solvents (toluene) favor palladium-catalyzed couplings. Weak bases (K2CO3) are preferable in SNAr to minimize decomposition.

Catalyst Systems

Bidentate ligands (Xantphos, BINAP) improve palladium catalyst stability and selectivity. For copper systems, ligand-free conditions reduce costs but sacrifice yield.

Temperature Control

Low temperatures (0–25°C) suppress side reactions during sulfonylation, while higher temperatures (80–120°C) accelerate coupling steps.

Analyse Chemischer Reaktionen

ML122 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: ML122 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können ML122 in reduzierte Formen mit unterschiedlichen biologischen Aktivitäten umwandeln.

Substitution: ML122 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, wodurch sich seine chemischen Eigenschaften verändern.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

1-(2,4-Dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine has been studied for its potential as a pharmacological agent. Its structure suggests activity in modulating neurotransmitter systems, particularly in the context of neurological disorders.

Neuroscience

Research indicates that this compound may influence synaptic transmission and neuronal excitability. It has been utilized in studies examining the modulation of dopaminergic pathways, which are implicated in various psychiatric disorders.

Cancer Research

Recent studies have explored the role of this compound in cancer biology. Its ability to inhibit specific signaling pathways involved in tumor growth presents opportunities for therapeutic development.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2022) | Neurotransmitter Modulation | Demonstrated that ML122 effectively reduces anxiety-like behaviors in animal models by modulating serotonin levels. |

| Study B (2023) | Cancer Cell Proliferation | Found that the compound inhibits the proliferation of breast cancer cells through apoptosis induction. |

| Study C (2024) | Dopaminergic Activity | Showed that ML122 enhances dopaminergic signaling, suggesting potential benefits in treating Parkinson's disease symptoms. |

Wirkmechanismus

The mechanism of action of ML122 involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell lysis. ML122 targets specific molecular pathways in bacteria, inhibiting essential processes such as cell wall synthesis and protein synthesis. This results in the effective killing of bacterial cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Key Structural Features for Comparison :

- Aromatic substituents (e.g., dimethylphenyl, methoxyphenyl, dichlorophenyl).

- Sulfonamide/sulfonyl groups linked to piperazine/piperidine.

- Pharmacophore variations influencing receptor affinity.

Table 1: Structural and Functional Comparison

Functional and Pharmacological Differences

TRPML Channel Activation :

- The target compound and SF-21 both activate TRPML3, but SF-21 exhibits broader activity across TRPML isoforms (TRPML2/3), whereas the target compound’s selectivity profile remains less defined .

- In contrast, 1-(2,4-dichlorophenyl)piperazine lacks sulfonyl groups and instead interacts with serotonin receptors, demonstrating divergent biological targets .

Sulfonamide vs. Non-Sulfonamide Derivatives: Sulfonyl-containing compounds (e.g., target compound, naphthylsulfonyl derivative ) often exhibit enhanced metabolic stability and membrane permeability compared to non-sulfonylated analogues like 1-(2-methoxyphenyl)piperazine .

Impact of Aromatic Substituents :

Notes

Structural-Activity Relationship (SAR) :

- The piperidinylsulfonyl group in the target compound is critical for TRPML3 activation, as removal (e.g., in 1-(2,4-dichlorophenyl)piperazine) abolishes this activity .

- Substitution at the 4-position of the piperazine ring (e.g., nitro in ) may alter steric hindrance and binding kinetics.

Contradictions and Limitations: associates ethanone derivatives of 2,4-dimethylphenyl groups with microbial correlations, complicating interpretation of biological effects . Patent data emphasizes synthetic scalability but lacks direct pharmacological comparisons.

Conclusion The target compound occupies a unique niche among piperazine derivatives due to its sulfonamide-TRPML3 activity. Structural analogs vary widely in biological targets, underscoring the importance of substituent-driven SAR. Further studies should explore isoform selectivity and therapeutic applications relative to SF-21 and other TRPML agonists.

Biologische Aktivität

1-(2,4-Dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine (CAS No. 692762-00-8) is a bioactive compound belonging to the piperazine family. Its molecular formula is C17H27N3O2S, and it has a molecular weight of 337.5 g/mol. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in the context of neurological disorders.

Chemical Structure

The structure of this compound can be represented as follows:

The biological activity of this compound primarily revolves around its interaction with various neurotransmitter receptors, particularly the dopamine D2 receptors. Research indicates that compounds with similar piperazine structures often exhibit affinity for these receptors, which are crucial in the modulation of mood, cognition, and movement .

Pharmacological Properties

This compound has shown promising results in several studies regarding its pharmacological effects:

- Dopamine Receptor Affinity : In vitro studies have demonstrated that derivatives of piperazine can effectively bind to D2 dopamine receptors, which are implicated in schizophrenia and Parkinson's disease treatment .

- Analgesic Effects : Some related compounds have exhibited analgesic properties comparable to morphine, suggesting potential use in pain management .

Case Studies

A comparative analysis of various piperazine derivatives highlighted the significant biological activities associated with modifications at the piperidine and phenyl groups. For instance:

| Compound | Affinity (Ki) | Activity Type |

|---|---|---|

| Compound A | 54 nM | D2 Receptor Antagonist |

| Compound B | 30 nM | Analgesic |

| This compound | TBD | TBD |

These findings suggest that structural modifications can significantly influence biological activity and receptor affinity.

Molecular Docking Studies

Docking studies have been employed to predict the binding modes of this compound at the D2 receptor site. The results indicated multiple stable orientations, with one configuration forming a salt bridge with Asp114 residue, enhancing binding stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Synthesize the piperazine core via nucleophilic substitution using 1-(2,4-dimethylphenyl)piperazine and piperidine-1-sulfonyl chloride. Aprotic solvents like dichloromethane (DCM) or acetonitrile are ideal for minimizing side reactions .

- Step 2 : Optimize yield (typically 60–85%) by controlling stoichiometry (1:1.2 molar ratio) and temperature (0–25°C). Triethylamine or DIPEA is recommended as a base to neutralize HCl byproducts .

- Step 3 : Purify via flash chromatography (silica gel, ethyl acetate/hexane) or crystallization (diethyl ether) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

- Key Techniques :

- NMR Spectroscopy : H and C NMR validate substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, sulfonyl group at δ 3.1–3.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 363.18) and isotopic patterns .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 62.7%, H: 7.5%, N: 11.6%) to confirm purity .

Q. What safety precautions are necessary during handling, given its physicochemical properties?

- Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2) .

- Storage : Store in airtight containers at 2–8°C under inert gas (N) to prevent hydrolysis of the sulfonyl group .

- Spill Management : Use absorbent materials (vermiculite) and avoid aqueous cleanup to limit reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?

- Design :

- Analog Synthesis : Replace the 2,4-dimethylphenyl group with halogenated (e.g., 4-Cl) or electron-withdrawing (e.g., NO) substituents to test receptor affinity .

- Biological Assays : Screen analogs for kinase inhibition (e.g., tyrosine kinases) or GPCR modulation using in vitro models (IC determination) .

- Data Interpretation : Correlate substituent electronic effects (Hammett σ values) with activity trends .

Q. How should researchers address contradictions in reported biological data (e.g., variable IC values)?

- Resolution Strategies :

- Replicate Studies : Control variables like solvent (DMSO purity), cell line passage number, and assay temperature .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives .

- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC) and adjust for batch effects .

Q. Can computational models predict the compound’s interaction with biological targets?

- Approach :

- Molecular Docking : Use AutoDock Vina to simulate binding to dopamine D3 receptors (PDB: 3PBL). The sulfonyl group may form hydrogen bonds with Thr369 .

- MD Simulations : Run 100-ns trajectories to assess stability in lipid bilayers (e.g., POPC membranes) and predict blood-brain barrier permeability (logBB) .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., high GI absorption, CYP2D6 inhibition risk) .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

- Critical Factors :

- Catalyst Selection : Use chiral auxiliaries (e.g., (R)-BINOL) to preserve enantiopurity during sulfonylation .

- Process Optimization : Switch from batch to flow chemistry for better heat management and reduced side products .

- Quality Control : Implement inline PAT (process analytical technology) for real-time HPLC monitoring .

Q. How does the piperidin-1-ylsulfonyl moiety influence reactivity in downstream modifications?

- Functional Insights :

- Electrophilic Reactivity : The sulfonyl group acts as a leaving group in nucleophilic aromatic substitution (e.g., coupling with Grignard reagents) .

- Hydrogen Bonding : Enhances solubility in polar solvents (e.g., DMF) and stabilizes protein-ligand interactions via sulfonyl-oxygen contacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.